molecular formula C13H15BrN2 B13108341 2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide

2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide

Cat. No.: B13108341
M. Wt: 279.18 g/mol
InChI Key: CAMDZBAQSXNTKV-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core with a p-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide typically involves the reaction of p-tolylamine with a suitable precursor to form the pyrrolo[1,2-a]imidazole core. One common method involves the cyclization of a p-tolyl-substituted precursor under acidic conditions, followed by the addition of hydrobromic acid to yield the hydrobromide salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under various conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide is unique due to its specific structure, which combines the properties of both imidazole and pyrrole rings with a p-tolyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide

InChI

InChI=1S/C13H14N2.BrH/c1-10-4-6-11(7-5-10)12-9-15-8-2-3-13(15)14-12;/h4-7,9H,2-3,8H2,1H3;1H

InChI Key

CAMDZBAQSXNTKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3CCCC3=N2.Br

Origin of Product

United States

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